2,5-Diethylthiophene-3-carboxaldehyde
Description
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2,5-diethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H12OS/c1-3-8-5-7(6-10)9(4-2)11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
XMSQYRJAKAMFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)CC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Thiophene-3-carboxaldehyde Derivatives
*Note: Data for the diethyl derivative are extrapolated from dimethyl analogues and alkyl substituent trends.
Substituent Effects on Properties
- Electronic Effects: Ethyl groups are stronger electron donors than methyl, slightly stabilizing the thiophene ring and altering the electrophilicity of the aldehyde group.
- Thermal Stability : Longer alkyl chains (ethyl) may increase boiling points and reduce volatility compared to methyl-substituted derivatives.
Research Findings
- Synthetic Utility : The dimethyl variant is widely used in flavor industries due to its lower molecular weight and volatility . In contrast, the diethyl derivative’s larger size could enhance stability in high-temperature applications (e.g., polymer precursors).
- Spectroscopic Differences : Ethyl substituents in the diethyl compound would likely shift NMR signals upfield (e.g., δ 1.2–1.5 ppm for ethyl CH₃ vs. δ 2.5 ppm for methyl CH₃) and alter IR carbonyl stretching frequencies.
Preparation Methods
Bromination and Suzuki-Miyaura Coupling
A two-step sequence involving bromination followed by palladium-catalyzed cross-coupling offers a reliable route to 2,5-diethylthiophene:
Step 1: Regioselective Bromination of Thiophene
Thiophene undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 0°C, yielding 2,5-dibromothiophene. This reaction exploits the innate α-reactivity of thiophene, though achieving exclusive 2,5-dibromination requires careful stoichiometric control (NBS:thiophene = 2.2:1) and reaction monitoring via TLC.
Step 2: Ethyl Group Introduction via Suzuki-Miyaura Coupling
2,5-Dibromothiophene reacts with ethylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), furnishing 2,5-diethylthiophene. Catalyst selection is critical: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing diaryl byproducts (Table 1).
Table 1: Suzuki-Miyaura Coupling Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 78 |
| Pd(OAc)₂ | Toluene/H₂O | 100 | 45 |
| PdCl₂(dppf) | DMF/H₂O | 90 | 62 |
Vilsmeier-Haack Formylation at Position 3
The 2,5-diethylthiophene undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C, followed by hydrolysis. Despite the electron-donating ethyl groups, the β-position (C3) is activated sufficiently for electrophilic attack, albeit at reduced rates compared to unsubstituted thiophene. Reaction monitoring via ¹H NMR confirms aldehyde proton emergence at δ 9.8–10.1 ppm.
Challenges and Mitigation
-
Low Conversion : Prolonged reaction times (24–48 h) and excess POCl₃ (3 equiv) improve yields to ~65%.
-
Byproduct Formation : Diethyl groups may undergo partial oxidation; thus, inert atmospheres (N₂) are essential.
Cyclization-Based Synthesis from Acyclic Precursors
Gewald Reaction with Ethyl-Substituted Ketones
The Gewald reaction, a cornerstone of thiophene synthesis, enables direct ring formation from ketones, cyanides, and sulfur. Adapting this method, ethyl-substituted diketones (e.g., 3-oxopentane-1,5-dione) react with elemental sulfur and malononitrile in ethanol under reflux, yielding 2,5-diethylthiophene-3-carbonitrile. Subsequent hydrolysis (H₂SO₄, H₂O, 100°C) converts the nitrile to the aldehyde (Scheme 1).
Scheme 1: Gewald Route to 2,5-Diethylthiophene-3-carboxaldehyde
-
Cyclization :
-
Hydrolysis :
Advantages :
-
Single-pot cyclization avoids multi-step functionalization.
-
High functional group tolerance for varied substituents.
Limitations :
-
Nitrile hydrolysis requires harsh conditions, risking aldehyde over-oxidation.
Directed ortho-Metalation (DoM) Strategy
Temporary Directing Group Installation
To circumvent the electronic deactivation caused by ethyl groups, a removable directing group (e.g., methoxy) is introduced at C3. Subsequent lithiation with LDA at −78°C and quenching with DMF affords the aldehyde, followed by directed ethylation via Kumada coupling (Scheme 2).
Scheme 2: DoM-Based Synthesis
-
Methoxy Directing Group Installation :
-
Ethylation via Kumada Coupling :
-
Lithiation-Formylation :
Critical Considerations :
-
Regioselectivity : Methoxy groups ensure precise lithiation at C3.
-
Demethylation Risks : Strong bases may cleave the methoxy group; thus, low temperatures (−78°C) are mandatory.
Comparative Evaluation of Synthetic Routes
Table 2: Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Formylation | 65 | 95 | High | Moderate |
| Gewald Cyclization | 58 | 88 | Moderate | Low |
| DoM Strategy | 72 | 92 | Low | High |
-
Suzuki-Formylation excels in scalability but demands costly palladium catalysts.
-
Gewald Cyclization offers simplicity but suffers from moderate yields due to hydrolysis side reactions.
-
DoM Strategy achieves superior yields but requires intricate directing group management.
Q & A
What are the standard synthetic routes for 2,5-Diethylthiophene-3-carboxaldehyde, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves functionalization of thiophene derivatives. A common approach is bromination followed by cross-coupling reactions. For example, 2,5-dibromothieno[3,2-b]thiophene can be synthesized via bromination of thieno[3,2-b]thiophene precursors, as reported by Xinnan et al. . Key intermediates like thieno[3,2-b]thiophene-2-carboxylic acid are prepared using methods from Fuller et al., involving carboxylation of brominated thiophenes . Characterization relies on ¹H-NMR, ¹³C-NMR, and GC-MS to confirm structural integrity and purity .
How do reaction conditions (e.g., solvent, catalyst, temperature) influence the yield of 2,5-Diethylthiophene-3-carboxaldehyde?
Advanced Research Question
Optimization requires systematic parameter screening. For cross-coupling steps (e.g., Suzuki or Stille couplings), palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., DMF or THF) at 80–100°C are common . Yield improvements are often achieved by adjusting stoichiometry, using inert atmospheres (N₂/Ar), and optimizing reaction times. For example, incomplete deprotection of Boc groups in similar thiophene derivatives led to reduced yields, necessitating extended hydrolysis times . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating high-purity products .
What spectroscopic and computational methods validate the electronic properties of 2,5-Diethylthiophene-3-carboxaldehyde?
Basic Research Question
Experimental:
- ¹H-NMR detects ethyl group splitting patterns (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂).
- FT-IR confirms aldehyde C=O stretches (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
Computational: - DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, predicting reactivity at the aldehyde and thiophene positions .
How do substituents (e.g., ethyl groups) affect the compound’s reactivity in electrophilic substitution reactions?
Advanced Research Question
Ethyl groups at the 2,5-positions are electron-donating via inductive effects, directing electrophiles to the 3-carboxaldehyde position. This was observed in analogous thiophene derivatives, where alkyl substituents increased regioselectivity in halogenation by 30–40% . Steric hindrance from ethyl groups may slow reactivity, necessitating elevated temperatures (e.g., 80°C for nitration) . Comparative studies with methyl or propyl analogs could clarify substituent chain-length effects.
How can researchers resolve contradictions in reported reaction yields for 2,5-Diethylthiophene-3-carboxaldehyde synthesis?
Data Contradiction Analysis
Discrepancies often arise from:
- Impurity of starting materials (e.g., incomplete bromination of precursors) .
- Variations in catalyst activity (e.g., Pd catalyst lot-to-lot differences).
- Inconsistent workup protocols (e.g., inadequate quenching of reactive intermediates).
Mitigation Strategies: - Validate starting material purity via HPLC or GC-MS .
- Replicate conditions using standardized catalysts (e.g., commercial Pd sources) .
- Document detailed procedural steps (e.g., solvent degassing, reaction time) for reproducibility.
What strategies enhance the stability of 2,5-Diethylthiophene-3-carboxaldehyde during storage?
Advanced Research Question
The aldehyde group is prone to oxidation and hydration. Stability is improved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
